

Pagoclone Demonstrates Modest Efficacy Over Placebo in Clinical Trials for Stuttering

Author: BenchChem Technical Support Team. Date: December 2025



Lexington, MA - Clinical trial data for **pagoclone**, a novel, non-benzodiazepine, GABA-A selective receptor modulator, indicates a statistically significant, albeit modest, improvement in stuttering symptoms compared to placebo. The primary evidence stems from a Phase II clinical trial, the EXamining **Pagoclone** for peRsistent dEvelopmental Stuttering Study (EXPRESS), which showed a greater reduction in the frequency and severity of stuttering for patients treated with **pagoclone**. While the drug was generally well-tolerated, its development for stuttering was ultimately discontinued.

Quantitative Analysis of Efficacy

The EXPRESS study, a pivotal 8-week, double-blind, placebo-controlled, multi-center trial, provides the most robust data on **pagoclone**'s efficacy. A total of 132 adults with persistent developmental stuttering were randomized to receive either escalating doses of **pagoclone** (0.3 mg to 0.6 mg per day) or a placebo.[1] The key findings from this trial are summarized in the table below.



Efficacy Endpoint	Pagoclone	Placebo	p-value
Percentage Reduction in Syllables Stuttered	19.4%	5.1%	Not explicitly stated, but described as a significant reduction
On-Treatment Reduction in SSI-3 Score	Statistically significant reduction	Less reduction than pagoclone	p = 0.02[1]
Clinician Global Impression of Improvement (CGI-I) at Week 8	55% of patients improved	36% of patients improved	p = 0.02[1]
Stuttering Severity Instrument (SEV) at Week 8	Numerically superior improvement	p = 0.18[1]	
Liebowitz Social Anxiety Scale (LSAS) at Week 8	Trend for significant improvement	p = 0.07[1]	

Note: SSI-3 refers to the Stuttering Severity Instrument-3, a standardized measure of stuttering severity. CGI-I is a clinician-rated measure of overall improvement. SEV is a clinician-rated severity scale. LSAS is a measure of social anxiety symptoms.

The data indicates that **pagoclone** was superior to placebo in reducing the percentage of syllables stuttered and in achieving a clinically meaningful improvement as rated by clinicians. Notably, a trend towards improvement in social anxiety symptoms was also observed in the **pagoclone** group.

Experimental Protocol: The EXPRESS Study

The EXPRESS study was a multi-center, randomized, double-blind, placebo-controlled trial with an open-label extension phase.

Participants: The study enrolled 132 men and women between the ages of 18 and 65 who had a history of developmental stuttering that began before the age of 8. Key inclusion criteria







required a stuttering severity of greater than 3 syllables stuttered on both reading and conversational tasks. Patients with primary anxiety disorders were excluded.

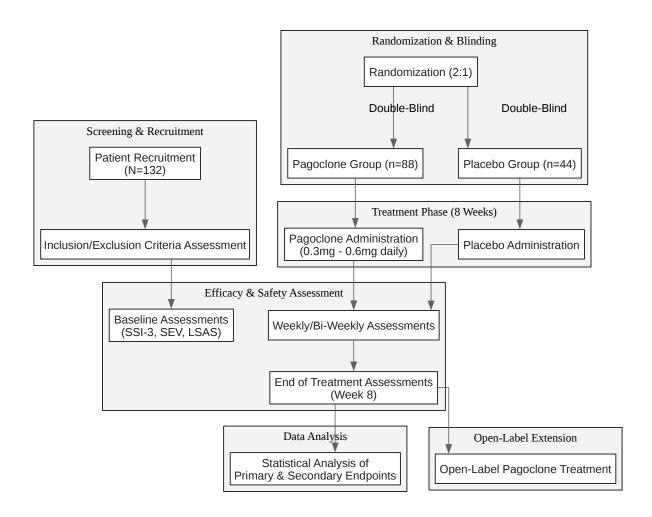
Intervention: Participants were randomized in a 2:1 ratio to receive either **pagoclone** (n=88) or a placebo (n=44). The **pagoclone** group received escalating doses starting from 0.3 mg to 0.6 mg per day, administered twice daily. The double-blind treatment phase lasted for 8 weeks.

Assessments: Efficacy was evaluated using a variety of primary and secondary endpoints. The Stuttering Severity Instrument Version 3 (SSI-3) was used to measure the frequency and duration of stuttering. Clinician-rated severity was assessed using the Stuttering Severity (SEV) scale, a 9-point scale. The Clinician Global Impression of Improvement (CGI-I) was also used to rate overall improvement. Social anxiety symptoms were measured using the Liebowitz Social Anxiety Scale (LSAS). Speech naturalness was assessed using the Stuttering Naturalness Scale (SNS).

Mechanism of Action

Pagoclone is a selective partial agonist of the GABA-A receptor, specifically targeting the $\alpha 2$ and $\alpha 3$ subunits. It is believed that GABA, an important inhibitory neurotransmitter, may be dysregulated in individuals who stutter. By enhancing the activity of GABA circuits, **pagoclone** may help to normalize function in the speech areas of the brain. It is also theorized to have downstream effects on dopamine, a neurotransmitter implicated in stuttering.





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Clinical trial workflow for the EXPRESS study.



Conclusion

The available clinical trial data suggests that **pagoclone** holds a therapeutic advantage over placebo in reducing the symptoms of stuttering. The EXPRESS study demonstrated statistically significant improvements in several key efficacy measures. However, the magnitude of the effect was modest. While the drug was well-tolerated, with headache being the most common adverse event, further development for this indication was not pursued. These findings contribute valuable insights into the neurobiology of stuttering and the potential for pharmacological interventions.

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References

- 1. Pagoclone and Clinical Trials | Stuttering Foundation: A Nonprofit Organization Helping Those Who Stutter [stutteringhelp.org]
- To cite this document: BenchChem. [Pagoclone Demonstrates Modest Efficacy Over Placebo in Clinical Trials for Stuttering]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b163018#efficacy-of-pagoclone-compared-to-placebo-in-stuttering-clinical-trials]

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